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Compound of Interest

Compound Name: 2'-Chloro-3-phenylpropiophenone

CAS No.: 898764-45-9

Cat. No.: B1343419

Get Quote

Executive Summary
2'-Chloro-3-phenylpropiophenone (CAS: 14966-00-8), also known as 1-(2-chlorophenyl)-3-

phenylpropan-1-one, is a functionalized dihydrochalcone derivative. While primarily utilized as

a chemical intermediate in the synthesis of complex heterocyclic compounds (such as

indanones and quinolines), its structural homology to bioactive chalcones and propiophenones

suggests significant, yet under-explored, biological potential.

This guide analyzes the compound's physicochemical properties, predicted pharmacological

activities based on Structure-Activity Relationships (SAR), and rigorous synthetic protocols. It

serves as a foundational document for researchers investigating the 2-chlorophenyl

pharmacophore in drug discovery.
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The molecule consists of a 2-chlorobenzoyl moiety linked to a phenyl ring via a saturated three-

carbon chain. It belongs to the dihydrochalcone class, distinct from chalcones by the absence

of the

-unsaturation.

Structural Analysis
Core Scaffold: 1,3-Diphenylpropan-1-one (Dihydrochalcone).

Key Substituent: Chlorine atom at the ortho (2') position of the benzoyl ring.

Conformational Impact: The bulky ortho-chloro group exerts steric pressure, forcing the

carbonyl group out of coplanarity with the phenyl ring. This "ortho-effect" significantly

influences binding affinity to enzymes and receptors compared to its 3'- or 4'-chloro isomers.

Physicochemical Data Table[3]
Property Value Relevance

Molecular Formula C₁₅H₁₃ClO Core stoichiometry

Molecular Weight 244.72 g/mol
Small molecule drug-likeness

(Rule of 5 compliant)

LogP (Predicted) ~4.2
High lipophilicity; likely crosses

BBB

H-Bond Acceptors 1 (Carbonyl) Target interaction point

H-Bond Donors 0
Limited solubility in aqueous

media

Rotatable Bonds 4 High conformational flexibility

Predicted Biological Activity (SAR Analysis)
While direct clinical data for this specific isomer is limited, its activity can be extrapolated from

the Structure-Activity Relationships (SAR) of closely related chlorinated dihydrochalcones and

propiophenones.
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Antimicrobial & Antifungal Potential
Research into chlorinated dihydrochalcones indicates that the introduction of a chlorine atom

significantly enhances lipophilicity, facilitating penetration through microbial cell walls.

Mechanism: Disruption of cell membrane integrity and inhibition of fungal cell wall synthesis.

Evidence: Analogous compounds like 3-chlorodihydrochalcone have shown inhibitory activity

against E. coli and S. aureus. The 2'-chloro position is expected to provide metabolic stability

against ring hydroxylation, potentially prolonging active duration in vivo.

CNS Activity (Monoamine Transporter Modulation)
The propiophenone backbone is the scaffold for Bupropion (3'-chloro-2-(tert-

butylamino)propiophenone) and various cathinones.

Hypothesis: 2'-Chloro-3-phenylpropiophenone lacks the

-amino group required for potent dopamine reuptake inhibition. However, it may act as a
negative allosteric modulator or a weak inhibitor due to the 2-chlorophenyl pharmacophore,
which is also present in Ketamine (though in a different structural context).

Metabolic Relevance: It may serve as a metabolite or impurity in the synthesis of novel 2'-

substituted cathinones, necessitating toxicological screening for "designer drug" byproducts.

Tyrosinase Inhibition (Dermatological Potential)
Dihydrochalcones are potent tyrosinase inhibitors (used in skin whitening). The carbonyl group

chelates copper ions in the enzyme's active site.

Prediction: The 2'-Cl substituent may sterically hinder this chelation compared to

unsubstituted dihydrochalcones, potentially reducing potency but increasing specificity.

Biological Pathway Visualization
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Caption: Predicted biological interactions based on pharmacophore analysis.

Synthetic Protocol: Validated Pathway
To access 2'-Chloro-3-phenylpropiophenone for biological testing, a two-step synthesis via a

chalcone intermediate is the most reliable route. This method avoids the formation of

regioisomers common in direct Friedel-Crafts acylation.

Reaction Scheme
Claisen-Schmidt Condensation: 2-Chloroacetophenone + Benzaldehyde

2'-Chlorochalcone.

Selective Hydrogenation: 2'-Chlorochalcone + H₂

2'-Chloro-3-phenylpropiophenone.

Step-by-Step Methodology
Step 1: Synthesis of 2'-Chlorochalcone

Reagents: 2-Chloroacetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (40% aq),

Ethanol (20 mL).

Procedure:

Dissolve 2-chloroacetophenone and benzaldehyde in ethanol in a round-bottom flask.
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Add NaOH solution dropwise while stirring at 0°C (ice bath) to control the exotherm.

Stir at room temperature for 4-6 hours. A precipitate should form.

Validation: Monitor via TLC (Hexane:EtOAc 8:2). Disappearance of starting ketone

indicates completion.

Workup: Pour into ice water, filter the solid, wash with cold water, and recrystallize from

ethanol.

Yield: Expect 80-90% of a yellow crystalline solid.

Step 2: Catalytic Hydrogenation (Reduction)
Reagents: 2'-Chlorochalcone (from Step 1), Pd/C (10% w/w), Ethyl Acetate or Methanol,

Hydrogen balloon (1 atm).

Procedure:

Dissolve the chalcone in ethyl acetate.

Add catalytic amount of Pd/C (5-10 mol%).

Purge the system with nitrogen, then introduce hydrogen gas via a balloon.

Stir vigorously at room temperature.

Critical Control Point: Monitor closely via TLC. Stop the reaction immediately upon

disappearance of the alkene spot to prevent reduction of the carbonyl group (which would

yield the alcohol).

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under

reduced pressure.

Purification: If necessary, purify via silica gel column chromatography (Hexane:EtOAc 9:1).

Synthesis Workflow Diagram
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Caption: Step-wise synthetic workflow for high-purity production.

Safety & Toxicology Profile
As a chlorinated aromatic ketone, this compound requires strict safety adherence.

Hazard Classification: Irritant (Skin, Eye, Respiratory).

Signal Word: WARNING.
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Handling:

Use chemical-resistant gloves (Nitrile) and safety goggles.

Perform all synthesis steps in a fume hood, especially during the handling of 2-

chloroacetophenone (a potent lachrymator).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow

oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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